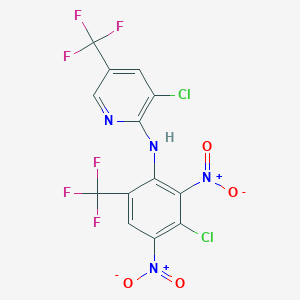
Fluazinam impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluazinam impurity 1 is a chemical compound that is an impurity of fluazinam, a widely used fungicide. This compound has antifungal properties and is active against various fungal pathogens such as Sphaerotheca fuliginea, Pyricularia oryzae, and Rhizoctonia solani . The molecular formula of this compound is C13H4Cl2F6N4O4, and it has a molecular weight of 465.09 g/mol .
Méthodes De Préparation
The preparation of fluazinam impurity 1 involves the synthesis of fluazinam, which is achieved through a reaction between 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride . The reaction conditions typically involve dissolving the reactants in water, followed by separation and air-distillation under temperatures below 100°C. The resulting product is then dried to obtain fluazinam .
Analyse Des Réactions Chimiques
Fluazinam impurity 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Fluazinam impurity 1 has several scientific research applications, including:
Mécanisme D'action
Fluazinam impurity 1 exerts its antifungal effects through multiple pathways. It induces oxidative stress in fungal cells by causing the accumulation of reactive oxygen species (ROS) and activating caspases, leading to cellular damage and eventual cell death . The compound also involves uncoupling and sulfhydryl (SH) inhibition mechanisms .
Comparaison Avec Des Composés Similaires
Fluazinam impurity 1 is unique due to its specific antifungal activity and mechanism of action. Similar compounds include:
Fluazinam: The parent compound, which is also a fungicide with a broader spectrum of activity.
N-phenylpyridinamines: A class of compounds related to fluazinam with similar fungicidal properties.
This compound stands out due to its specific activity against certain fungal pathogens and its unique mode of action involving oxidative stress and SH inhibition .
Propriétés
Formule moléculaire |
C13H4Cl2F6N4O4 |
|---|---|
Poids moléculaire |
465.09 g/mol |
Nom IUPAC |
3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H4Cl2F6N4O4/c14-6-1-4(12(16,17)18)3-22-11(6)23-9-5(13(19,20)21)2-7(24(26)27)8(15)10(9)25(28)29/h1-3H,(H,22,23) |
Clé InChI |
JCSKTPQMDQWTBV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)NC2=C(C(=C(C=C2C(F)(F)F)[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


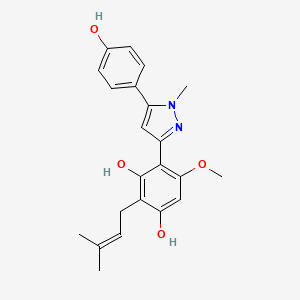
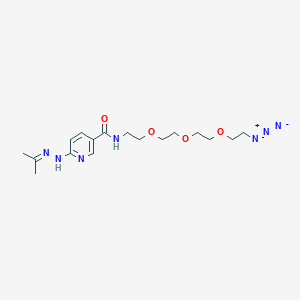


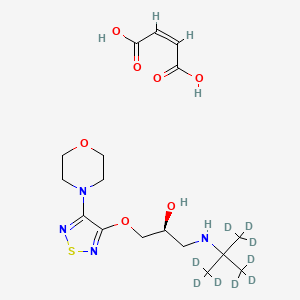
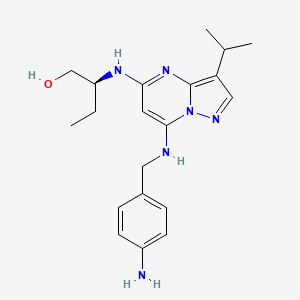


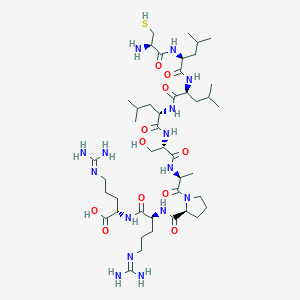
![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
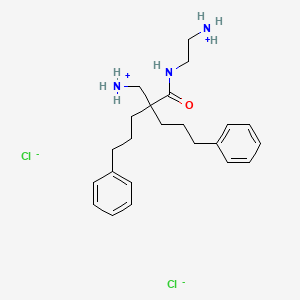
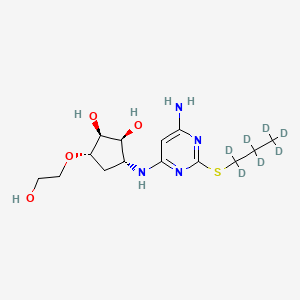
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
